Product packaging for Germacrene D-4-ol(Cat. No.:)

Germacrene D-4-ol

Cat. No.: B1234973
M. Wt: 222.37 g/mol
InChI Key: RHCTXHCNRLCYBN-BMCYRRRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Germacrene D-4-ol (CAS 74841-87-5) is a germacrane-type sesquiterpenoid alcohol that occurs naturally in various plants, serving as a volatile oil component and a plant metabolite . It is biosynthesized by the sesquiterpene synthase germacradiene-4-ol synthase (GdolS) from farnesyl diphosphate, a process characterized by high-fidelity regio- and stereospecific nucleophilic capture of a carbocation intermediate by water . Research into its mechanism highlights its role as a natural product and its potential bioactivity . A prominent area of investigation is its application in entomological research. Studies have demonstrated that β-germacrene-D-4-ol, isolated from Piper corcovadensis leaves, exhibits significant larvicidal activity and acts as a strong oviposition deterrent against Aedes aegypti mosquitoes, the vector for diseases such as dengue, zika, and chikungunya . This makes it a compound of interest for developing novel, plant-based vector control strategies . The compound is identified with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is characterized by a boiling point between 307°C to 308°C and a calculated logP (o/w) of approximately 5.04, indicating high lipophilicity . It has limited solubility in water but is soluble in alcohol . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1234973 Germacrene D-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol

InChI

InChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3/b11-9+,13-6+

InChI Key

RHCTXHCNRLCYBN-BMCYRRRCSA-N

SMILES

CC1=CCCC(C=CC(CC1)C(C)C)(C)O

Isomeric SMILES

C/C/1=C\CCC(/C=C/C(CC1)C(C)C)(C)O

Canonical SMILES

CC1=CCCC(C=CC(CC1)C(C)C)(C)O

Origin of Product

United States

Natural Occurrence and Chemodiversity in Biological Systems

Microbial Production and Novel Biological Sources

Comparative Analysis of Natural Production Profiles

The production of germacrene D-4-ol varies significantly across different species and even within different accessions of the same species. This chemodiversity is influenced by genetic factors and environmental conditions.

In Plants:

This compound has been identified in the essential oils of a variety of plants. For example, it is a component of the essential oil of Origanum vulgare L. ssp. vulgare. openagrar.de In a study of five Bursera species, germacrene D was a predominant component in all of them, suggesting that the ability to produce this compound might be an ancient trait in this genus. mdpi.comresearchgate.net While this study focused on germacrene D, its precursor relationship to this compound highlights the potential for the latter's presence.

A comparative analysis of the essential oils of five Baccharis species collected in Bolivia revealed the presence of this compound in Baccharis latifolia. scielo.org.bo The study also noted that environmental conditions appeared to influence the production of sesquiterpenes, with samples from one location showing a higher percentage of these compounds. scielo.org.bo

The following table summarizes the occurrence and relative abundance of this compound and its precursor, germacrene D, in various plant species.

Plant SpeciesCompoundRelative Percentage (%)Plant PartReference
Origanum vulgare L. ssp. vulgareGermacrene DMajor ComponentHerb openagrar.de
Baccharis latifoliaThis compoundNot specifiedNot specified scielo.org.bo
Bursera copalliferaGermacrene D15.1 - 56.2Leaves mdpi.com
Bursera exselsaGermacrene D15.1 - 56.2Leaves mdpi.com
Bursera mirandaeGermacrene D15.1 - 56.2Leaves mdpi.com
Bursera ruticolaGermacrene D15.1 - 56.2Leaves mdpi.com
Bursera fagaroides var. purpusiiGermacrene D15.1 - 56.2Leaves mdpi.com
Cinnamon fruit oil (India)This compound0.3Fruit thegoodscentscompany.com
Cubeb oilThis compound0.77Not specified thegoodscentscompany.com
Layana oil (Zimbabwe)This compound0.1Not specified thegoodscentscompany.com
Mandarin oil (Uruguay)This compoundtrace - 0.01Not specified thegoodscentscompany.com

In Microorganisms:

The bacterium Streptomyces citricolor is a known producer of this compound through the action of germacradiene-4-ol synthase (GdolS). acs.orgnih.gov Interestingly, a related species, Streptomyces coelicolor, produces a germacradienol (B1257783)/germacrene D synthase that converts farnesyl diphosphate (B83284) into a mixture of germacra-1(10)E,5E-diene-11-ol and germacrene D. acs.org

Site-directed mutagenesis studies on the GdolS from Streptomyces citricolor have demonstrated how changes in the enzyme's amino acid sequence can alter the product profile. For example, replacing asparagine at position 218 with glutamine (N218Q) resulted in the enzyme producing almost equal amounts of germacradien-4-ol and germacrene A, with a small amount of germacrene D. acs.orgnih.gov This highlights the fine-tuned enzymatic control over the final product.

Engineered Production:

Researchers have successfully engineered enzymes to produce this compound. In one study, the (+)-δ-cadinene synthase from cotton (Gossypium arboreum) was mutated. core.ac.ukresearchgate.net A single amino acid change (L405S) led to the production of this compound in addition to the original product, δ-cadinene. core.ac.uk Further mutations, such as N403P/L405H, increased the selectivity towards this compound, with the mutant enzyme producing up to 93% of this compound in vivo. core.ac.uk This demonstrates the potential for creating biocatalysts for the specific production of this sesquiterpenoid.

The following table provides a comparative overview of this compound production in natural and engineered systems.

Organism/SystemEnzymeKey FindingsReference
Streptomyces citricolorGermacradiene-4-ol synthase (GdolS)High-fidelity production of (-)-germacradien-4-ol. acs.orgnih.gov
Streptomyces citricolor (N218Q mutant)Germacradiene-4-ol synthase (GdolS)Produces ~48% germacradien-4-ol and ~51% germacrene A. acs.orgnih.gov
Streptomyces coelicolorGermacradienol/germacrene D synthaseProduces an 85:15 mixture of germacra-1(10)E,5E-diene-11-ol and germacrene D. acs.org
Engineered E. coli with mutated (+)-δ-cadinene synthase (N403P/L405H)(+)-δ-cadinene synthase mutantProduces up to 93% this compound. core.ac.uk

Biosynthesis and Enzymatic Mechanisms of Germacrene D 4 Ol Formation

Precursor Compounds and Initial Isoprenoid Pathway Steps

Role of Farnesyl Diphosphate (B83284) (FPP) as the Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate, is a C15 isoprenoid that serves as the universal precursor for the biosynthesis of all sesquiterpenes, a diverse class of natural products comprising thousands of compounds. wikipedia.orgontosight.ainih.gov The formation of sesquiterpenes is initiated by the enzymatic cleavage of the pyrophosphate group from FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases. nih.govcore.ac.uk This initial step generates a reactive farnesyl cation, which then undergoes a series of complex cyclizations and rearrangements to form the vast array of sesquiterpene skeletons. core.ac.uksmolecule.com The biosynthesis of germacrene D-4-ol, a specific sesquiterpene alcohol, begins with this fundamental precursor, FPP. smolecule.comnih.gov The enzyme responsible for this transformation, germacradiene-4-ol synthase (GdolS), utilizes FPP as its substrate to initiate the catalytic cascade leading to the formation of the final hydroxylated product. acs.orgacs.org

The central role of FPP is not limited to sesquiterpenes; it is also a key intermediate in the biosynthesis of other important molecules such as sterols, carotenoids, and dolichols. wikipedia.org The enzyme farnesyl diphosphate synthase is responsible for producing FPP, which is essential for initiating the sesquiterpene biosynthetic pathway. ontosight.ai The conversion of FPP to various sesquiterpenes is a testament to the efficiency and versatility of terpene synthase enzymes, which can generate a multitude of products from a single precursor. ontosight.ainih.gov

Germacradiene-4-ol Synthase (GdolS) Catalysis

The formation of (-)-germacradien-4-ol from farnesyl diphosphate (FPP) is a highly controlled enzymatic process catalyzed by germacradiene-4-ol synthase (GdolS). nih.gov This enzyme, found in Streptomyces citricolor, is a high-fidelity terpene synthase that produces a single hydroxylated product. acs.orgacs.org The catalytic process involves a series of intricate steps, including the formation of carbocation intermediates, cyclization, and a precisely controlled water capture to yield the final alcohol. nih.govresearchgate.net

Mechanistic Insights into Carbocation Cascade Formation and Cyclization

The catalytic cycle of GdolS begins with the ionization of FPP, a step dependent on the presence of Mg²⁺ ions, which facilitates the cleavage of the diphosphate group to generate a farnesyl cation. core.ac.ukd-nb.info This highly reactive carbocation is then guided through a complex cyclization cascade. nih.govacs.org The enzyme's active site chaperones the farnesyl cation through a 1,10-ring closure to form the germacrenyl cation. acs.org Subsequent to this cyclization, a rapid 1,3-hydride shift occurs, leading to the formation of a stabilized allylic carbocation. acs.orgresearchgate.net This cascade of events must be carefully orchestrated within the enzyme's active site to prevent premature quenching of the reactive intermediates by solvent molecules. nih.gov Studies using fluorinated FPP analogues have suggested that the formation of the germacryl cation occurs in a stepwise manner during the catalytic cycle. nih.govacs.org

The proposed mechanism for the GdolS-catalyzed conversion involves guiding the ionized substrate through at least two carbocation intermediates before the final water addition. nih.gov This precise control prevents the loss of a proton from the carbocation intermediates, which would lead to the formation of other sesquiterpene products like germacrene D. acs.orgresearchgate.net

Stereospecificity and Regiospecificity of Water Capture and Hydroxylation at the C-4 Position

A defining feature of the GdolS-catalyzed reaction is the highly stereospecific and regiospecific addition of a water molecule to the final carbocation intermediate. smolecule.comnih.gov This water capture occurs specifically at the C-4 position of the germacrene ring, resulting in the formation of (-)-germacradien-4-ol. nih.gov The enzyme exerts significant control over this catalytic water molecule, ensuring the formation of a single hydroxylated product. nih.gov

Experiments using H₂¹⁸O have confirmed that the oxygen atom in the hydroxyl group of this compound originates from the bulk solvent, not from an enzyme-bound water molecule. nih.govacs.orgacs.org This suggests a mechanism where the final carbocation is quenched by a water molecule that enters the active site from the surrounding solution. nih.govacs.orgnih.gov Despite this, the enzyme prevents the indiscriminate attack of water on earlier carbocation intermediates. nih.gov It is proposed that enzyme loop movements may be necessary to allow the ingress of a water molecule at the precise moment to quench the final carbocation. acs.org The enzyme's ability to prevent deprotonation and control the timing and location of water addition highlights its remarkable catalytic precision. researchgate.net

Active Site Architecture and Catalytic Residues (e.g., Metal Binding Motifs DDXXD/E, NSE/DTE)

Germacradiene-4-ol synthase (GdolS) possesses the characteristic α-helical fold of a class I terpenoid synthase. nih.govacs.org The active site is a hydrophobic cleft, approximately 15 Å deep and 10 Å wide, which is a size comparable to other sesquiterpene synthases. nih.govacs.org Crucial to its catalytic function are two highly conserved metal-binding motifs: the aspartate-rich D⁸⁰DQFD motif and the N²¹⁸DVRSFAQE (a variant of the NSE/DTE motif). acs.orgacs.orgresearchgate.net These motifs are located opposite each other at the entrance of the active site and are responsible for coordinating with Mg²⁺ ions. researchgate.netnih.gov This metal ion cluster is essential for binding the diphosphate moiety of the FPP substrate, orienting it correctly for catalysis, and triggering the ionization that initiates the reaction cascade. d-nb.inforesearchgate.net

X-ray crystallography of a GdolS mutant revealed the active site in an open conformation. acs.orgacs.org It is believed that upon substrate binding, the active site closes to shield the reactive carbocation intermediates from the solvent. researchgate.net While some ordered water molecules were observed in the crystal structure of the open active site, none were positioned to act as the nucleophile for quenching the final carbocation. acs.orgnih.gov

Site-directed mutagenesis studies have been conducted to probe the roles of specific amino acid residues. acs.org Single amino acid substitutions within the D⁸⁰DQFD motif (D80, D81, and D84) to glutamate (B1630785) resulted in functional enzymes with only minor changes in the product distribution. acs.org However, a significant change was observed when a residue in the NSE/DTE-like motif, N218, was replaced with glutamine (N218Q). acs.orgacs.org This mutant produced almost equal amounts of germacrene A and germacradien-4-ol, suggesting that the N218 residue plays a role in controlling the reaction outcome, possibly by influencing the positioning of the diphosphate group. nih.govacs.org

Table 1: Effects of Site-Directed Mutagenesis on GdolS Product Distribution
MutantProduct(s)Key FindingReference(s)
D80E, D81E, D84E Primarily (-)-germacradien-4-olMinor effects on product distribution, indicating some tolerance for substitution in the DDXXD motif. acs.org
N218Q ~51% germacrene A, ~48% germacradien-4-ol, some germacrene DSignificant perturbation of product distribution, suggesting a critical role for N218 in directing the reaction towards hydroxylation. nih.govacs.orgacs.org
Y303F, Y303I Primarily (-)-germacradien-4-olFunctional enzymes with minor effects on product distribution, suggesting Y303's primary role may be in carbocation stabilization rather than water binding. nih.govacs.org
Y303T InactiveIndicates a structural or functional constraint at this position. nih.govacs.org

Molecular and Genetic Basis of GdolS Activity

The activity of germacradiene-4-ol synthase (GdolS) is fundamentally determined by its genetic code, which dictates the amino acid sequence and, consequently, the three-dimensional structure of the enzyme. This structure, particularly the architecture of the active site, is the basis for its catalytic function. The gene encoding GdolS provides the blueprint for a protein that can precisely bind farnesyl diphosphate (FPP) and orchestrate a complex chemical transformation. ncert.nic.in

The molecular basis for the enzyme's high fidelity in producing a single hydroxylated product lies in the specific arrangement of amino acid residues within the active site. acs.orgresearchgate.net These residues create a template that not only binds the flexible FPP substrate in a specific conformation but also stabilizes the series of carbocation intermediates. rcsb.org The conserved metal-binding motifs (DDXXD/E and NSE/DTE) are genetically encoded features critical for initiating catalysis. researchgate.net

Furthermore, the ability to alter the product profile of sesquiterpene synthases through mutagenesis highlights the direct link between the genetic information and the catalytic outcome. For instance, mutating a single amino acid in a (+)-δ-cadinene synthase has been shown to introduce the ability to produce this compound. researchgate.net In the case of GdolS, the N218Q mutation dramatically shifts the product from a hydroxylated sesquiterpene to primarily a hydrocarbon, demonstrating that a single genetic change can abolish the specific water capture mechanism. nih.govacs.org This illustrates that the precise genetic sequence is paramount for the specific function of GdolS, including its ability to control the ingress and reaction of a water molecule from the bulk solvent at a specific point in the catalytic cycle. acs.orgresearchgate.net

Gene Cloning and Functional Characterization of GdolS

The gene responsible for producing this compound synthase (GdolS) has been successfully cloned and its function identified. The bacterial sesquiterpene synthase, originating from Streptomyces citricolor, is a high-fidelity enzyme that primarily converts farnesyl diphosphate (FPP) into the single hydroxylated product, (–)-germacradien-4-ol. nih.gov In one study, the full-length cDNA of a sesquiterpene synthase gene from Salvia officinalis, named SoTPS3, was cloned. hu.edu.jo This gene contains a 1668-bp open reading frame that encodes a 555-amino acid protein. hu.edu.jo Functional analysis of SoTPS3 in Arabidopsis thaliana confirmed its role in producing Germacrene D-4α-ol. hu.edu.jo

Similarly, another study investigating Streptomyces peucetius ATCC 27952 cloned and expressed the spterp13 gene in Escherichia coli. jmb.or.kr In vitro enzyme assays demonstrated that the resulting protein, Spterp13, is a key enzyme that cyclizes farnesyl diphosphate (FPP) to form germacradienol (B1257783). jmb.or.kr These cloning and functional characterization studies are crucial for understanding the genetic basis of this compound production and for potential bioengineering applications.

Structural Biology of GdolS via X-ray Crystallography

The three-dimensional structure of this compound synthase (GdolS) has been elucidated through X-ray crystallography, providing significant insights into its function. nih.govacs.org Crystals of an unliganded mutant form of the enzyme, GdolS-E248A, diffracted to a resolution of 1.50 Å, revealing a classic Class I sesquiterpene synthase fold with the active site in an open conformation. nih.govacs.org This structural analysis identified two conserved metal-binding motifs: D⁸⁰DQFD and N²¹⁸DVRSFAQE. nih.govacs.orgacs.org These motifs are located on helices D and H, respectively, and flank the entrance to the active site. nih.govacs.org

The GdolS enzyme crystallizes as a dimer where the active sites are oriented in an antiparallel fashion. nih.govacs.org The active site itself is a predominantly nonpolar cavity, approximately 15 Å deep and 10 Å wide. acs.org While some water molecules were observed in the crystal structure, none were positioned in a way that would suggest they directly participate in quenching the final carbocation intermediate in the reaction. nih.govacs.orgacs.org This structural information is vital for understanding the enzyme's mechanism and for guiding site-directed mutagenesis studies aimed at altering its function.

Table 1: Crystallographic Data for GdolS-E248A

ParameterValue
PDB ID5I1U acs.org
Space GroupP2₁ nih.gov
Unit Cell Dimensions (a, b, c)51.4 Å, 74.1 Å, 82.5 Å nih.gov
Resolution1.50 Å nih.govacs.orgrcsb.org
Total Structure Weight76.56 kDa rcsb.org
Atom Count5,634 rcsb.org
Deposited Residue Count670 rcsb.org

This table presents key crystallographic data for the GdolS-E248A mutant, providing a snapshot of its structural properties.

Influence of Amino Acid Residues on Enzyme Activity and Product Profile

The activity and product specificity of this compound synthase (GdolS) are significantly influenced by specific amino acid residues within its active site. nih.govacs.org Site-directed mutagenesis studies, where specific amino acids are replaced, have been instrumental in revealing the roles of these residues. nih.govresearchgate.net

Mutations within the conserved metal-binding motifs have demonstrated their importance. For instance, replacing the aspartic acid residues in the D⁸⁰DQFD motif with glutamate (D80E, D81E, D84E) resulted in enzymes that were significantly less active than the wild-type, although they still primarily produced germacradien-4-ol. nih.govacs.org The D80E mutant was too slow for its kinetic parameters to be determined, while the D81E and D84E mutants had turnover numbers approximately 10-fold lower than the wild-type enzyme. nih.govacs.org

A particularly insightful mutation was the replacement of asparagine at position 218 (N218) in the N²¹⁸DVRSFAQE motif with glutamine (N218Q). nih.govacs.org This single change dramatically altered the product profile, causing the enzyme to produce nearly equal amounts of germacradien-4-ol (47.6%) and germacrene A (50.7%), along with a small amount of germacrene D (1.7%). nih.govacs.org This highlights the critical role of the N218 residue in controlling the water-quenching step of the reaction. nih.govacs.orgresearchgate.net

Furthermore, studies have shown that residues outside of these conserved motifs also play a crucial role. For example, the G helix has been identified as a key structural element influencing product formation. core.ac.uk In one study, random mutagenesis and rational design of the G helix of (+)-δ-cadinene synthase led to a mutant (N304P/L405H) that produced this compound instead of (+)-δ-cadinene. core.ac.ukmdpi.com Another study highlighted the delicate structural role of residue A176 in GdolS in governing product selection. cardiff.ac.uk The unique combination and positioning of these amino acid residues create a specific chemical environment within the active site that dictates the enzyme's catalytic function and specificity. libretexts.org The balance between polar and nonpolar amino acids is crucial for both the structural stability of the active site and the catalytic process itself. jpt.com

Table 2: Product Distribution of GdolS Wild-Type and N218Q Mutant

EnzymeGermacradien-4-ol (%)Germacrene A (%)Germacrene D (%)
Wild-Type>98 nih.govacs.org<2 nih.govacs.org<2 nih.govacs.org
N218Q Mutant47.6 nih.govacs.org50.7 nih.govacs.org1.7 nih.govacs.org

This table compares the product profiles of the wild-type GdolS and its N218Q mutant, illustrating the significant impact of a single amino acid substitution on the enzyme's product specificity.

Ecological Significance and Biological Activities Non Clinical

Interplay in Plant-Insect Interactions

Germacrene D-4-ol is a key mediator in the complex relationships between plants and insects, influencing insect behavior and contributing to plant defense mechanisms.

This compound demonstrates a dual role in modulating insect behavior, acting as both an attractant and a repellent, depending on the insect species and ecological context. smolecule.com

Attractant: In some instances, this compound can act as an attractant. For example, it is a component of the volatile emissions from potato plants that can attract certain insects. frontiersin.org Research has shown its potential to attract beneficial insects, which can be utilized in agricultural pest management strategies. smolecule.com

Repellent: Conversely, this compound has been identified as a repellent for various insect species. smolecule.com It is a known repellent against mosquitoes. researchgate.net The compound's presence in essential oils contributes to their insecticidal and repellent properties against pests like aphids and ticks. nih.gov For example, essential oils from Juniperus polycarpus containing this compound have shown significant repellency against the confused flour beetle, Tribolium confusum. tandfonline.com

Masking Effects: Germacrene D, a closely related precursor, has been shown to have a masking effect, inhibiting the attractiveness of other compounds to certain insects. egerton.ac.keoup.comresearchgate.net For the cerambycid beetle, Monochamus alternatus, (-)-Germacrene D acts as a masking substance, diminishing the attractiveness of compounds found in healthy pine trees. researchgate.net

This compound and its precursor, Germacrene D, are significant in the olfactory detection by insects. Research has demonstrated that these compounds activate specific olfactory receptor neurons in various moth species, such as those in the Heliothinae subfamily, which includes the tobacco budworm moth (Heliothis virescens) and the cotton bollworm moth (Helicoverpa armigera). smolecule.comoup.comoup.comoup.com This activation is highly specific and sensitive, indicating the importance of these compounds as chemical cues for host plant location. oup.comoup.com Studies have identified receptor neurons in these moths that are specifically tuned to Germacrene D, suggesting a specialized role in plant-insect communication. oup.comoup.com The ability of insects like the pearl crescent butterfly (Phyciodes tharos) to distinguish between different enantiomers of Germacrene D using their olfactory receptor neurons further highlights the precision of this detection system. hamilton.edu

This compound has been identified as an effective oviposition deterrent against the mosquito Aedes aegypti, a major vector for diseases like dengue, Zika, and chikungunya. researchgate.netcolab.ws

Studies on the essential oil of Piper corcovadensis, which contains β-germacrene-D-4-ol, have demonstrated significant oviposition deterrence at concentrations of 5, 10, and 50 ppm. researchgate.netcolab.ws Molecular docking analyses suggest that this deterrent effect is achieved through the interaction of β-germacrene-D-4-ol with the odorant-binding protein 1 (OBP1) of A. aegypti. researchgate.netcolab.ws This interaction likely interferes with the mosquito's ability to identify suitable egg-laying sites. colab.ws The isolated compound itself showed larvicidal activity with a median lethal concentration (LC50) of 18.23 ± 1.19 ppm against A. aegypti larvae. researchgate.netcolab.ws

Table 1: Oviposition Deterrence and Larvicidal Activity of β-Germacrene-D-4-ol against Aedes aegypti

Compound/OilActivityConcentration (ppm)Effect
β-Germacrene-D-4-olOviposition Deterrence5, 10, 50Exhibited deterrence
β-Germacrene-D-4-olLarvicidal18.23 ± 1.19 (LC50)Lethal to larvae
Piper corcovadensis oilLarvicidal6.71 ± 0.16 (LC50)Lethal to larvae

This compound is involved in both direct and indirect plant defense mechanisms. Plants can release this volatile compound in response to environmental stimuli, such as physical contact, which can signal the presence of neighboring plants or potential threats. plos.orgslu.se

Touching potato plants, for instance, leads to an increased emission of this compound, which in turn makes the plant's odor less preferable to aphids like Macrosiphum euphorbiae and Myzus persicae. plos.orgslu.se This alteration in the volatile profile serves as an indirect defense by deterring herbivores. plos.org The release of sesquiterpenes like this compound is a known plant defense response to herbivory, attracting natural enemies of the herbivores. frontiersin.orgmdpi.comtesisenred.net In some cases, the presence of certain herbivores can influence and even dampen the plant's volatile response to subsequent attacks, indicating a complex interplay in these defense signaling pathways. usp.br Furthermore, the accumulation of this compound in specific plant tissues, even when synthesized elsewhere, suggests a systemic transport mechanism, potentially as a form of "natural fumigation" for defense. nsf.gov

Oviposition Deterrence Mechanisms against Insect Vectors (e.g., Aedes aegypti)

Antimicrobial Properties and Mechanisms

This compound exhibits inhibitory effects against a range of bacteria and fungi, contributing to the antimicrobial properties of various plant essential oils.

Essential oils containing this compound have demonstrated significant antimicrobial activity. researchgate.netnih.gov For example, the essential oil of Phlomis bracteosa, with this compound as a minor constituent, shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Trichophyton rubrum and Microsporum canis. scispace.com The antibacterial activity is often attributed to the synergistic effects of the various components in the essential oil. ms-editions.clbrieflands.com

Research on the essential oil of Buddleja perfoliata, which contains this compound, revealed potent antifungal activity against a variety of fungi isolated from stored grains, with minimal inhibitory concentrations (MICs) ranging from 0.3 to 50 μg/ml. ebi.ac.ukresearchgate.netnih.gov Similarly, essential oils from Marrubium vulgare, containing a notable amount of this compound, have shown antibacterial effects against pathogenic bacteria. The proposed mechanism for this antimicrobial action involves the disruption of the microbial cell membrane's integrity. scispace.com It is suggested that the oxygenated form of the molecule, as in this compound, can form stable bonds with enzymes crucial for microbial survival, such as the FtsZ protein, thereby contributing to its antimicrobial effect. ebi.ac.uk

Table 2: Antimicrobial Activity of Essential Oils Containing this compound

Plant SourceMajor/Minor ConstituentTarget MicroorganismsObserved Effect
Buddleja perfoliataMain componentFungi from stored grainsPotent antifungal activity (MIC: 0.3-50 μg/ml) ebi.ac.ukresearchgate.netnih.gov
Phlomis bracteosaMinor constituent (4.9%)Gram-positive & Gram-negative bacteria, Trichophyton rubrum, Microsporum canisSignificant antimicrobial activity scispace.com
Marrubium vulgareMajor component (9.61%)Bacillus subtilis, Micrococcus luteus, Escherichia coli, Klebsiella pneumoniaeAntibacterial activity
Cosmos bipinnatusMajor component (13.99%)Gram-positive & Gram-negative bacteriaSignificant antibacterial activity (MIC: 0.16-0.63 mg/mL) brieflands.com

Proposed Molecular Targets and Pathways in Microbial Cells (e.g., FtsZ inhibition)

This compound is recognized for its antimicrobial properties, and research has begun to uncover its specific molecular targets within bacterial cells. A primary proposed mechanism of action is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is critical for bacterial cell division. nih.gov The FtsZ protein polymerizes to form the Z-ring at the site of cell division, a structure essential for bacterial cytokinesis.

Molecular docking simulations suggest that this compound, as an oxygenated terpenoid, can form stable bonds within a hydrophobic pocket of the FtsZ enzyme. nih.govnih.gov This interaction is believed to disrupt the polymerization of FtsZ, thereby inhibiting the formation of the Z-ring and blocking cell division, which ultimately contributes to the compound's antimicrobial effect. nih.govebi.ac.uk The targeting of FtsZ is a significant area of interest because the protein is specific to prokaryotes, presenting a promising avenue for developing antibacterial agents with high selectivity. nih.gov

Synergistic Interactions with Other Volatile Compounds in Antimicrobial Activity

The antimicrobial effectiveness of this compound is often amplified through synergistic interactions with other volatile compounds commonly found alongside it in plant essential oils. researchgate.net This synergy, where the combined antimicrobial effect is greater than the sum of the individual compounds' effects, is a key element of plant chemical defense. nih.gov

Allelopathic Effects in Plant Communities

Impact on Seed Germination and Seedling Growth of Neighboring Species

This compound contributes to allelopathy, the chemical interactions between plants that can influence their growth and development. researchgate.net As a volatile organic compound, it can be released from plants and negatively affect the seed germination and seedling growth of nearby species. researchgate.netmdpi.com

Contribution to Interspecific Plant Competition Dynamics

The allelopathic properties of volatile compounds like this compound are a significant factor in shaping interspecific plant competition and community structure. mpg.desemanticscholar.org By inhibiting the growth of competitors, a plant that releases such allelochemicals can better secure access to essential resources like light, water, and nutrients. semanticscholar.orgbugwoodcloud.org

Plants have been observed to alter their emission of volatile organic compounds in response to the presence of competing neighboring plants. mpg.de For example, some plants increase their total volatile output when growing in a more competitive environment, suggesting an active role for these compounds in mediating plant-plant interactions. mpg.de The release of inhibitory compounds like those found in various essential oils can create a zone of inhibition around the plant, directly influencing which other species can successfully establish and thrive in their vicinity. semanticscholar.org This chemical-based competition is a crucial, though complex, element of plant ecology that influences species distribution and community dynamics. bugwoodcloud.org

Other Biologically Relevant Activities (Excluding Human Clinical/Safety)

Larvicidal Activity against Mosquito Species

This compound has demonstrated significant larvicidal properties against several mosquito species that act as vectors for human diseases. cabidigitallibrary.orgresearchgate.net This makes it a compound of interest for the development of natural, and potentially more environmentally friendly, insecticides. nih.gov

Research has confirmed its effectiveness against the larvae of Aedes aegypti, the vector for dengue and Zika, as well as species like Anopheles subpictus and Culex tritaeniorhynchus. cabidigitallibrary.orgresearchgate.netredalyc.org In laboratory bioassays, this compound exhibited potent, dose-dependent toxicity to mosquito larvae. cabidigitallibrary.org One study found its LC50 (the concentration required to kill 50% of the larvae) to be significantly lower than that of other related compounds, highlighting its superior efficacy. cabidigitallibrary.org This larvicidal action is crucial for controlling mosquito populations at their breeding sites, which is a primary strategy for preventing the spread of mosquito-borne illnesses. nih.govfrontiersin.org

Larvicidal Activity of this compound Against Mosquito Species

This table summarizes the median lethal concentration (LC₅₀) of this compound required to cause 50% mortality in the larval stages of different mosquito species, based on available research findings.

Mosquito Species LC₅₀ (µg/mL) Source
Anopheles subpictus 6.12 cabidigitallibrary.org
Aedes albopictus 6.84 cabidigitallibrary.org
Culex tritaeniorhynchus 7.26 cabidigitallibrary.org

Table of Mentioned Compounds

Compound Name
This compound
β-caryophyllene
Germacrene D
α-humulene

Advanced Methodologies in Germacrene D 4 Ol Research

Extraction and Isolation Techniques for Natural Product Research

The initial and critical step in natural product research is the extraction and isolation of the target compound from its source. The choice of method significantly influences the yield and purity of the isolated substance, as well as the chemical profile of the resulting extract. For a thermally labile and volatile compound like Germacrene D-4-ol, the selection of an appropriate technique is paramount to prevent degradation and preserve its native structure.

Several methods are employed to extract essential oils rich in sesquiterpenoids like this compound from plant materials. The most common traditional and modern techniques include hydrodistillation, maceration, and Supercritical Fluid Extraction (SFE).

Hydrodistillation (HD) is a traditional method where plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil is then separated from the aqueous layer. This method is widely used but the application of heat can sometimes lead to thermal degradation or rearrangement of sensitive compounds. nih.gov In the case of Page mandarin flowers, this compound was detected in extracts obtained by ultrasound-assisted extraction, but not in those from hydrodistillation, suggesting potential degradation or lower extraction efficiency by HD for this specific compound. academicjournals.org

Maceration involves soaking the plant material in a solvent at room temperature for a period of time. This technique is simple and avoids high temperatures, thus reducing the risk of degrading thermolabile molecules. A study on Piper corcovadensis leaves found that maceration was a highly effective method for obtaining β-germacrene-D-4-ol, providing the highest yield of oil, which led to its selection for the subsequent isolation of the compound. researchgate.net

Supercritical Fluid Extraction (SFE) is a modern, green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. iemjournal.com.mysemanticscholar.org SFE offers several advantages, including the use of a non-toxic, non-flammable solvent and low extraction temperatures that preserve the integrity of thermolabile compounds. iemjournal.com.my The solvent power of supercritical CO₂ can be tuned by changing the pressure and temperature, allowing for selective extraction. mdpi.com This method has been shown to be effective for extracting sesquiterpenes. fyto.nlresearchgate.net A comparative study on Piper corcovadensis leaves demonstrated that SFE was one of the best methods for extracting β-germacrene-D-4-ol, yielding a high concentration of the compound in the extract. researchgate.net

A comparative study on the extraction of β-germacrene-D-4-ol from the leaves of Piper corcovadensis highlights the differences in efficiency between various methods.

Table 1: Comparison of Extraction Methods for β-Germacrene-D-4-ol from Piper corcovadensis

Extraction Method Relative Percentage of β-Germacrene-D-4-ol (Mean ± SD)
Steam Distillation 26.48 ± 0.37%
Maceration 25.26 ± 0.39%
Supercritical Fluid 24.38 ± 0.47%

Data sourced from a study on Piper corcovadensis leaves, which found these methods to be the most effective for extracting the target compound. researchgate.net

Following extraction, the crude extract, which is a complex mixture of numerous compounds, must be purified to isolate this compound. Chromatography is the cornerstone of this separation process.

Gas Chromatography (GC) is the most suitable and widely used technique for the analysis and separation of volatile compounds like terpenes and sesquiterpenoids. restek.comcannabissciencetech.com In GC, the mixture is vaporized and separated based on the components' differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. cannabissciencetech.com Its high resolution and the volatility of terpenes make GC an ideal method. cannabissciencetech.com The analysis of essential oils from various plants such as Juniperus communis and Amorpha canescens has successfully used GC to separate and identify this compound among dozens of other components. unina.itnih.gov

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While indispensable for non-volatile compounds, its application for terpenes like this compound is less straightforward. restek.com Co-elution with other compounds can make identification and quantification difficult. restek.com However, chiral HPLC has been successfully used for the enantiomeric resolution of a derivative of Germacrene D, demonstrating its utility in specialized applications, particularly for separating stereoisomers after chemical modification. tandfonline.com For general analysis of essential oils, GC is often preferred over HPLC due to the volatile nature of the constituent terpenes. restek.comencorelabs.com

The separation of individual compounds from a complex essential oil often involves multiple chromatographic steps, including column chromatography on silica (B1680970) gel, sometimes impregnated with silver nitrate (B79036) (AgNO₃) to improve separation of compounds based on the number and geometry of double bonds. researchgate.net

Hydrodistillation, Maceration, and Supercritical Fluid Extraction

Spectroscopic and Conformational Elucidation Methods

Once this compound is isolated, its structure must be unequivocally confirmed. Spectroscopic methods provide detailed information about the molecule's composition, connectivity, and three-dimensional arrangement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of Mass Spectrometry (MS). ufrgs.br It is the primary method for analyzing the composition of complex essential oils and identifying their individual components. ufrgs.brscielo.org.mx

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragments. nih.gov By comparing the obtained mass spectrum and the GC retention index (Kovats index) with those in spectral libraries and literature data, researchers can confidently identify the compounds. scielo.org.mxnih.gov

This compound has been identified as a significant component in the essential oils of numerous plant species using GC-MS.

Table 2: Presence of this compound in Various Plant Species Determined by GC-MS

Plant Species Plant Part Relative Percentage of this compound
Amorpha canescens Leaves 10.9%
Amorpha canescens Fruits 8.3%
Juniperus communis Berries 0.23 - 2.68%
Fortunella japonica Leaves (Microwave Extract) 7.1%
Blumea lanceolaria Aerial Parts 1.0%
Buddleja perfoliata Not Specified Identified as a main component

Data compiled from various GC-MS analyses of essential oils. unina.itnih.govscielo.org.mxresearchgate.netebi.ac.uk

While GC-MS is excellent for identifying known compounds in a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of a purified compound. researchgate.net NMR provides detailed information on the chemical environment of each carbon and hydrogen atom within the molecule.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their connectivity to neighboring protons, and their chemical environment.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule.

2D NMR techniques (such as COSY, HSQC, and HMBC) establish correlations between protons and carbons, allowing researchers to piece together the complete molecular skeleton and confirm the precise structure.

The structure of this compound, including the position of the hydroxyl group and the configuration of the double bonds, has been confirmed through detailed NMR analysis. nih.govresearchgate.netebi.ac.uk

Table 3: ¹³C and ¹H-NMR Spectroscopic Data for Germacrene-D-4-ol

Position ¹³C Shift (ppm) ¹H Shift (ppm) (Multiplicity, J in Hz)
1 132.8 4.78 (d, 9.7)
2 31.0 2.22 (m), 2.05 (m)
3 39.5 2.10 (m), 1.62 (m)
4 73.0 -
5 134.1 5.25 (d, 15.8)
6 128.5 5.48 (dd, 15.8, 8.8)
7 41.0 2.30 (m)
8 26.8 1.83 (m)
9 34.3 2.15 (m), 1.35 (m)
10 150.3 -
11 110.1 4.90 (s), 4.75 (s)
12 22.0 0.88 (d, 6.8)
13 21.5 0.82 (d, 6.8)
14 16.2 1.68 (s)
15 28.5 1.22 (s)

Note: NMR data can vary slightly depending on the solvent used. This representative data is compiled from published studies. researchgate.netfigshare.com

Determining the absolute stereochemistry and the preferred conformation of a molecule is a significant challenge, especially for non-crystalline, oily substances like many sesquiterpenoids. While NMR can provide clues through NOE experiments, X-ray crystallography gives definitive proof of the three-dimensional structure. The main limitation is the need for a high-quality single crystal of the analyte, which is often impossible to obtain for oils. nih.gov

The Crystalline Sponge (CS) method is a breakthrough technique that circumvents this limitation. nih.govresearchgate.net In this method, a porous crystalline framework (the "sponge"), typically a metal-organic framework, soaks up the non-crystalline analyte from a solution. nih.gov The analyte molecules become ordered within the pores of the host crystal, allowing for their structure to be determined by single-crystal X-ray diffraction as if they were a single crystal themselves. nih.govresearchgate.net

This advanced methodology was recently applied to (+)-Germacrene D-4-ol, which is an oily and unstable compound. researchgate.netresearcher.lifenih.gov The analysis was successful even with a minute amount of the sample. researchgate.net The CS method not only confirmed the absolute structure of (+)-Germacrene D-4-ol but also revealed its reactive conformation, where two of the double bonds in the ten-membered ring are in close proximity. researchgate.netresearcher.life This conformational insight provided a clear explanation for the compound's inherent instability and its tendency to undergo non-enzymatic degradation through transannular reactions, a mechanism that was also proposed and supported by the structural elucidation of its degradation products using the same technique. researchgate.netnih.gov This work highlights the power of the Crystalline Sponge method in solving complex structural problems in natural product chemistry that were previously intractable. morressier.com

Table 4: Compound Names Mentioned in Article

Compound Name
(+)-α-cadinol
(+)-δ-cadinene
(+)-τ-murrolol
1-butyl-3,4-methylenedioxybenzene
β-caryophyllene
β-elemene
β-germacrene-D-4-ol
Germacrene D
This compound
terpinolene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Genetic Engineering and Molecular Biology Approaches

Genetic engineering and molecular biology have become indispensable tools in the study of this compound and the enzymes responsible for its synthesis. These approaches allow researchers to produce, modify, and characterize terpene synthases with high precision.

Gene Cloning, Heterologous Expression, and Protein Purification

The foundation of in-depth enzymatic study lies in the ability to isolate the gene of interest, express it in a controlled system, and purify the resulting protein for characterization. In the context of this compound research, this typically involves the cloning of sesquiterpene synthase genes from various organisms.

Researchers have successfully cloned and functionally characterized sesquiterpene synthase genes from diverse sources. For instance, two terpene synthase (TPS) cDNAs, SamonoTPS1 and SasesquiTPS1, were isolated from sandalwood (Santalum album). nih.gov Similarly, a new sesquiterpene synthase gene was cloned from the basidiomycete fungus Boreostereum vibrans. rhhz.net In another study, a germacradienol (B1257783) synthase-encoding gene, spterp13, was identified and cloned from Streptomyces peucetius. jmb.or.kr

The most common strategy for producing these enzymes involves heterologous expression in Escherichia coli. nih.govrhhz.netjmb.or.krinstruct-eric.org This microbial host allows for rapid growth and high-level production of recombinant proteins. The gene encoding the synthase is typically subcloned into an expression vector, such as pET32a(+), which may add a tag (e.g., a His-tag) to the protein to facilitate purification. jmb.or.kr The recombinant plasmids are then transformed into a suitable E. coli strain, like BL21 (DE3), for protein expression. jmb.or.kr Expression is often induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). rhhz.net

Following expression, the bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate. A widely used method is affinity chromatography, such as Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography, which specifically binds the His-tagged protein. rhhz.netrsc.org The purified protein can then be used for enzymatic assays to determine its function and product profile. For example, the purified recombinant SasesquiTPS1 from S. album, when incubated with the substrate farnesyl diphosphate (B83284), produced this compound as one of its products. nih.gov Similarly, a purified δ-cadinol synthase from B. vibrans was found to produce this compound as a minor product. rhhz.net

GeneSource OrganismExpression SystemPurification MethodMajor Products
SasesquiTPS1Santalum albumE. coliNot specifiedThis compound, Helminthogermacrene nih.gov
BvCSBoreostereum vibransE. coliNi-NTA Agaroseδ-cadinol, this compound (minor) rhhz.net
spterp13Streptomyces peucetiusE. coliNot specifiedGermacradienol jmb.or.kr
(+)-δ-cadinene synthaseGossypium arboreumE. coliNot specified(+)-δ-cadinene researchgate.netcore.ac.ukebi.ac.uk

Site-Directed Mutagenesis and Random Mutagenesis for Enzyme Engineering

Enzyme engineering through mutagenesis is a powerful strategy to alter the function and product selectivity of terpene synthases. Both rational, site-directed mutagenesis and random mutagenesis approaches have been successfully applied to generate synthases that produce this compound.

A notable example is the engineering of (+)-δ-cadinene synthase from cotton (Gossypium arboreum). researchgate.netcore.ac.ukebi.ac.uk The wild-type enzyme primarily produces (+)-δ-cadinene. researchgate.net Through random mutagenesis using error-prone PCR, researchers generated a library of mutant enzymes. researchgate.netcore.ac.ukebi.ac.uk Subsequent screening identified clones that produced this compound in addition to or instead of (+)-δ-cadinene. researchgate.netcore.ac.ukebi.ac.uk

Further rational design, guided by homology modeling, focused on specific regions of the enzyme, such as the G helix. researchgate.netcore.ac.uk Site-directed, saturation mutagenesis of residues in this helix led to the creation of a mutant, N403P/L405H, which exhibited high selectivity for this compound, with up to 93% of the product profile being this compound in vivo. researchgate.netcore.ac.ukebi.ac.uk This demonstrates that even single or double amino acid changes in the active site can dramatically shift the product outcome of a sesquiterpene synthase. researchgate.net

In another study, mutation of the sesquiterpene synthase Cop2 from the fungus Coprinus cinereus was performed. nih.gov A triple mutant (17H2) was identified that converted the natural substrate farnesyl diphosphate (FPP) into this compound with 77% selectivity, a significant increase from the parent enzyme's 29%. nih.govrsc.org Analysis of the single mutations revealed that each contributed to the improved selectivity towards this compound. rsc.org

Site-directed mutagenesis has also been used to probe the catalytic mechanism of germacradien-4-ol synthase (GdolS) from Streptomyces citricolor. acs.orgnih.gov While most mutations resulted in functional enzymes, the N218Q mutant produced a significantly different product profile, with approximately 50% being germacrene A, highlighting the role of specific residues in controlling the reaction pathway. acs.orgnih.gov

Original EnzymeMutagenesis ApproachKey MutationsEngineered ProductReference
(+)-δ-cadinene synthaseRandom and Site-DirectedN403P/L405HThis compound researchgate.netcore.ac.ukebi.ac.uk
Cop2Random MutagenesisL59H, S310Y, T65A (in 17H2 mutant)This compound nih.govrsc.org
Germacradien-4-ol synthase (GdolS)Site-DirectedN218QGermacrene A acs.orgnih.gov

High-Throughput Screening Assays for Enzyme Activity and Selectivity

A significant challenge in the directed evolution of enzymes is the need to screen large libraries of mutants for desired activities. Traditional methods like gas chromatography-mass spectrometry (GC-MS) are accurate but have very low throughput. core.ac.uk To overcome this, researchers have developed high-throughput screening (HTS) assays.

One successful HTS method for terpene synthase activity involves creating a fusion protein. researchgate.netcore.ac.ukebi.ac.uk In the case of engineering (+)-δ-cadinene synthase, the mutagenized synthase gene was fused to the chloramphenicol (B1208) acetyltransferase (CAT) gene. researchgate.netcore.ac.ukebi.ac.uk The rationale is that the expression level of the soluble, functional terpene synthase is correlated with the activity of the fused CAT reporter enzyme. By screening for CAT activity, researchers could rapidly enrich the library for functional synthase clones, which could then be analyzed in more detail by GC-MS. core.ac.uk This dual-activity screen proved effective in identifying mutant synthases with altered product profiles, including those that produce this compound. researchgate.netcore.ac.ukebi.ac.uk

Another approach involves using a non-natural substrate in a high-throughput screen for cyclization activity. This was employed in the mutation of the sesquiterpene synthase Cop2, leading to the identification of mutants with improved selectivity for this compound. nih.gov The development of such assays is crucial for efficiently exploring the vast sequence space generated by random mutagenesis and for the successful engineering of enzymes with novel properties. researchgate.net

Computational and Bioinformatic Tools

Computational and bioinformatic tools have become integral to modern biochemical research, providing insights that guide and complement experimental work. In the study of this compound and related terpene synthases, homology modeling and molecular docking have been particularly valuable.

Homology Modeling of Terpene Synthases

In the absence of an experimentally determined crystal structure, homology modeling allows for the creation of a three-dimensional structural model of a protein based on the known structure of a homologous protein. This has been a key strategy in understanding the structure-function relationships of the terpene synthases that produce this compound.

For example, since the crystal structure of (+)-δ-cadinene synthase from cotton was not available, a homology model was built using the known structure of 5-epi-aristolochene synthase as a template, with which it shares 45% sequence identity. core.ac.uk This model was instrumental in rationalizing the results from random mutagenesis experiments. core.ac.ukcaltech.edu It allowed researchers to map the locations of mutations that led to the production of this compound. researchgate.netcaltech.edu These mutations were found to be clustered in or near the G helix of the active site, suggesting the critical role of this structural element in determining product specificity. researchgate.netcore.ac.ukebi.ac.uk

Similarly, a homology model of the Cop2 enzyme suggested that the mutations in the high-selectivity 17H2 mutant were located near the active site, providing a structural hypothesis for their effect on product formation. nih.gov These models provide a virtual framework to understand how specific amino acid residues shape the active site cavity and influence the complex carbocation chemistry of terpene cyclization.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sci-hub.sejournalijar.com This method is used to understand the molecular basis of interaction and to predict binding affinity.

In the context of this compound, molecular docking has been used to explore its potential biological activities. For instance, to investigate the oviposition deterrence of this compound against the mosquito Aedes aegypti, docking simulations were performed. researchgate.net The results suggested that this compound interacts favorably with the odorant-binding protein 1 (OBP1) of the mosquito, providing a plausible mechanism for its deterrent effect. researchgate.net

In another study, molecular docking was used to investigate the antimicrobial potential of compounds from essential oils. ebi.ac.uk this compound was docked into the active site of FtsZ, a prokaryotic cell division protein, suggesting that the oxygenated form of the molecule can form stable bonds with the enzyme, potentially contributing to its antimicrobial activity. ebi.ac.uk These in silico studies help to generate hypotheses about the molecular targets of natural products like this compound and guide further experimental validation.

CompoundProtein TargetOrganismPredicted Interaction/EffectReference
This compoundOdorant-binding protein 1 (OBP1)Aedes aegyptiOviposition deterrence researchgate.net
This compoundFtsZNot specified (prokaryotic homolog)Antimicrobial activity ebi.ac.uk
This compoundLpxCPseudomonas aeruginosaPotential antibacterial activity researchgate.net
This compoundPBP3Pseudomonas aeruginosaPotential antibacterial activity researchgate.net
Germacrene DMurD ligase (1UAG)BacterialPotential antibacterial activity tsijournals.com

Biotechnological Applications and Future Research Directions

Metabolic Engineering for Heterologous Biosynthesis in Microbial Hosts

The low abundance of germacrene D-4-ol in nature presents a significant hurdle for its large-scale application. core.ac.uk Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising and sustainable alternative to chemical synthesis or extraction from plant sources. nih.govacs.org These microorganisms can be genetically modified to produce this compound and other valuable sesquiterpenoids. nih.gov

Optimization of this compound Production Pathways in Engineered Organisms

The biosynthesis of this compound in engineered microbes begins with the universal precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govacs.org A key step is the introduction of a specific terpene synthase that can convert FPP into this compound. sciepublish.com

One notable advancement in this area involved the engineering of (+)-δ-cadinene synthase from cotton (Gossypium arboreum). Through a combination of rational design and random mutagenesis, researchers successfully altered the enzyme's function to selectively produce this compound. core.ac.ukresearchgate.net Specifically, a mutant enzyme, N403P/L405H, demonstrated a high selectivity for this compound, achieving up to 93% of the product profile in vivo. researchgate.netebi.ac.uk This work highlights the potential of protein engineering to create novel biocatalysts for the targeted synthesis of desired sesquiterpenoids. researchgate.net

Further optimization efforts focus on enhancing the precursor supply and balancing metabolic flux. Common strategies include:

Overexpression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the pool of FPP available for sesquiterpenoid synthesis. nih.gov

Fusion of enzymes , like farnesyl diphosphate (B83284) synthase and the target terpene synthase, to channel metabolic flux more efficiently towards the desired product. researchgate.net

Modification of central carbon metabolism to redirect more carbon towards acetyl-CoA, a key building block for the MVA pathway. researchgate.net

Table 1: Engineered Organisms for Sesquiterpenoid Production

Engineered Organism Target Sesquiterpenoid Key Engineering Strategy Reference
Escherichia coli (+)-δ-Cadinene / this compound Mutagenesis of (+)-δ-cadinene synthase core.ac.ukresearchgate.net
Saccharomyces cerevisiae Artemisinic acid Optimized fed-batch fermentation nih.gov
Saccharomyces cerevisiae β-Farnesene Optimized fed-batch fermentation nih.gov
Escherichia coli Amorphadiene Integration of modified MVA pathway nih.gov
Saccharomyces cerevisiae Capsidiol Co-expression of synthase and P450 monooxygenase researchgate.net

Strategies for Enhanced Yields and Purity

Achieving high yields and purity is critical for the industrial viability of microbial sesquiterpenoid production. nih.gov Several strategies are employed to overcome challenges such as product toxicity and the formation of byproducts. nih.govresearchgate.net

One effective method is the use of in situ product extraction , where a second, immiscible organic phase (e.g., dodecane) is added to the culture to sequester the hydrophobic sesquiterpenoid products, thereby reducing their toxicity to the microbial cells and simplifying downstream purification. core.ac.ukresearchgate.net

Process optimization through controlled fermentation strategies, such as fed-batch cultivation, can significantly boost product titers. nih.gov For instance, optimized fed-batch fermentation of engineered S. cerevisiae has led to impressive yields of β-farnesene and artemisinic acid. nih.gov Furthermore, the choice of carbon source can dramatically impact production, with some studies showing a significant increase in sesquiterpenoid titers when switching from glucose to ethanol. researchgate.net

Enhancing the supply of cofactors like NADPH, which is crucial for the MVA pathway, is another key strategy. This can be achieved by overexpressing enzymes such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd). nih.gov

Potential in Agroecology and Sustainable Pest Management

This compound exhibits biological activities that make it a promising candidate for use in sustainable agriculture, particularly in pest management. smolecule.com Its natural origin and potential biodegradability offer an environmentally friendlier alternative to synthetic pesticides.

Development of Natural Insect Repellents and Larvicides

Research has demonstrated the insecticidal and repellent properties of this compound against various insect pests. researchgate.netnih.gov Essential oils containing significant amounts of this compound have shown larvicidal activity against the mosquito Aedes aegypti, a vector for diseases like dengue fever. researchgate.netufc.br Studies have also indicated its potential as a repellent against ticks and aphids. nih.gov

The mechanism of action often involves the interaction of this compound with the olfactory receptors of insects, influencing their behavior. smolecule.com For example, it has been shown to activate specific olfactory receptor neurons in moths. smolecule.com This suggests its potential for use in "push-pull" strategies, where it could be used to repel pests from crops while attracting them to traps.

Table 2: Bioactivity of this compound and Related Compounds

Compound Bioactivity Target Organism Reference
This compound Larvicidal Aedes aegypti researchgate.net
Germacrene D Repellent Ticks, Aphids nih.gov
Germacrene D Insecticidal Mosquitoes nih.gov
Essential oil containing this compound Oviposition deterrent, Larvicidal Aedes aegypti researchgate.net

Applications in Plant Defense Augmentation

Plants naturally produce a diverse array of volatile organic compounds (VOCs), including sesquiterpenoids, as part of their defense mechanisms against herbivores and pathogens. mdpi.com this compound has been identified as a component of the volatile profile of several plants and may play a role in their defense. smolecule.comresearchgate.net

Studies have shown that the emission of certain sesquiterpenes, including this compound, can be induced by external stimuli such as mechanical touching. plos.org In potato plants, for instance, brief touching led to an increased release of this compound, which in turn made the plants less attractive to aphids. plos.org This suggests that external application of this compound or elicitors that induce its production could be a viable strategy to enhance the natural defenses of crops.

Furthermore, this compound can act as a semiochemical, a signaling molecule that mediates interactions between organisms. smolecule.com It may attract beneficial insects that prey on or parasitize herbivores, a phenomenon known as indirect defense. smolecule.comrsc.org

Exploration of Unexplored Biological Roles and Ecological Interactions

While the insecticidal and repellent properties of this compound are becoming increasingly understood, many of its biological roles and ecological interactions remain to be explored. Its presence in a wide range of plant species suggests a broader significance in plant physiology and ecology. nih.govnih.gov

Recent research has indicated that bacterial volatiles, including sesquiterpenes like this compound, can mediate interactions between bacteria and their protist predators in the soil. nih.govwur.nl This finding opens up a new avenue of research into the role of this compound in soil microbial ecology and nutrient cycling.

Future research should focus on:

Elucidating the complete biosynthetic pathway of this compound in various plant species.

Investigating its role in plant-plant communication and allelopathy.

Exploring its potential antimicrobial properties against a broader range of plant and human pathogens.

Understanding its synergistic or antagonistic interactions with other volatile compounds in influencing insect behavior and other ecological processes. smolecule.com

Investigating its function in non-plant organisms , such as soil bacteria, where its production has also been observed. nih.gov

By delving deeper into these unexplored areas, a more comprehensive understanding of the ecological significance of this compound can be achieved, potentially unlocking new and innovative biotechnological applications.

Integrated Omics Approaches for Comprehensive Pathway Understanding

The biosynthesis of complex sesquiterpenoids like this compound is governed by intricate genetic and biochemical networks. A comprehensive understanding of these pathways necessitates the integration of multiple "omics" disciplines—genomics, transcriptomics, and proteomics. This synergistic approach allows researchers to move from identifying genes to understanding their expression, the function of the enzymes they encode, and the resulting metabolic output.

Genomics: The foundation of pathway elucidation lies in the genome of the producing organism. Genome mining has been instrumental in identifying candidate genes encoding terpene synthases (TPSs), the key enzymes responsible for creating the vast diversity of terpene skeletons. researchgate.net For instance, the genome of the medicinal mushroom Lignosus rhinocerotis was found to harbor 12 sesquiterpene synthase (STS) genes, providing a genetic blueprint for the organism's capacity to produce compounds like this compound. researchgate.net Similarly, comparative genomic analyses across different species, such as in red algae and passion fruit, help identify conserved and divergent genes involved in terpene biosynthesis, including those for precursor pathways like the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. rsc.orgoup.com

Transcriptomics: While genomics reveals the potential for biosynthesis, transcriptomics provides a dynamic view of which genes are actively expressed under specific conditions or in particular tissues. Transcriptome analysis of L. rhinocerotis revealed that specific STS gene clusters were highly expressed in the sclerotium, correlating with the production of sesquiterpene alcohols, including this compound. researchgate.net In Lanxangia tsaoko, integrating transcriptomic data with metabolomic profiles showed that genes for both the MVA and MEP pathways were highly expressed in flowers and fruits, aligning with the high concentration of terpenoids in these tissues. nih.gov This approach helps pinpoint the specific gene family members, such as terpene synthases (TPS) and modifying enzymes like cytochrome P450s, that are actively involved in producing a target compound in a specific part of the organism. nih.gov

Proteomics: Proteomics bridges the gap between gene expression and metabolic function by studying the enzymes themselves. Functional characterization of the proteins encoded by candidate genes is the definitive step in confirming their role. This is typically achieved by heterologous expression of the gene (e.g., in E. coli or yeast) and subsequent in vitro or in vivo assays with the precursor substrate, farnesyl diphosphate (FPP). researchgate.netoup.com For example, three STS genes from L. rhinocerotis were expressed in a yeast system, and metabolite analysis confirmed the production of this compound and various cadinols. researchgate.net Similarly, a study on Lanxangia tsaoko functionally characterized the protein LtTPS31, demonstrating its ability to produce this compound along with other sesquiterpenes like α-copaene and germacrene D. nih.gov

The integration of these omics fields provides a powerful, systems-level understanding of metabolic pathways. nih.gov By correlating gene presence (genomics) with gene expression levels (transcriptomics) and metabolite profiles (metabolomics), researchers can build robust models of how organisms synthesize specific compounds like this compound. nih.govnih.gov This comprehensive knowledge is crucial for future biotechnological applications, such as metabolic engineering to enhance the production of valuable terpenoids. nih.gov

Advanced Studies on Conformational Dynamics and Non-Enzymatic Degradation Pathways

The chemical nature of this compound, a cyclic sesquiterpene alcohol with unsaturated bonds, makes it susceptible to structural changes and degradation. Advanced analytical and computational methods are shedding light on these complexities, which are crucial for understanding its biosynthesis, stability, and potential artifacts of isolation.

Conformational Dynamics: Germacrene-type compounds are known for their conformational flexibility, which can complicate structural elucidation by traditional methods like NMR spectroscopy due to the presence of multiple conformers in solution. beilstein-journals.org The ten-membered ring of this compound can adopt various shapes, and the proximity of its double bonds in certain conformations makes it inherently reactive. researchgate.netnih.gov

A recent breakthrough in understanding its structure involved the use of the crystalline sponge (CS) method. researchgate.netnih.gov This technique allowed for the X-ray crystallographic analysis of the oily, unstable (+)-germacrene D-4-ol by absorbing it into a porous crystalline framework. The analysis revealed a reactive conformation where the double bonds are brought into close proximity, predisposing the molecule to subsequent reactions. researchgate.netnih.gov Molecular dynamics simulations have also been employed to study the active sites of related terpene synthases, revealing how the enzyme pocket guides the conformation of substrates and intermediates, and how water molecules might enter the active site to participate in reactions, leading to hydroxylated products like this compound. acs.org

Non-Enzymatic Degradation Pathways: this compound is notably unstable, particularly under even weakly acidic conditions. researchgate.netnih.gov This instability can lead to the formation of multiple rearrangement products that are not directly synthesized by the enzyme, known as artifacts. When the terpene synthase OILTS was expressed in yeast (in vivo), it produced four different compounds, whereas the purified enzyme in a controlled in vitro reaction produced only (+)-germacrene D-4-ol. researchgate.net This suggested that the other products were likely the result of non-enzymatic degradation of this compound within the slightly acidic environment of the yeast cell. researchgate.netnih.gov

The degradation is believed to be triggered by transannular reactions—intramolecular cyclizations facilitated by the close proximity of the double bonds in the flexible ring structure. nih.gov The proposed mechanism involves reprotonation of the this compound structure, which induces the formation of bicyclic systems. beilstein-journals.org Subsequent hydride shifts and rearrangements can then lead to a variety of more stable bicyclic or tricyclic terpene skeletons. beilstein-journals.org The use of the crystalline sponge method not only determined the structure of (+)-germacrene D-4-ol but also elucidated the structures of its degradation products, providing strong evidence for this degradation mechanism. researchgate.netnih.gov Understanding these non-enzymatic pathways is critical for accurately identifying the true enzymatic products of terpene synthases and for handling and storing the compound without unintended chemical transformations.

Q & A

Q. How can Germacrene D-4-ol be reliably identified in plant extracts without commercially available standards?

this compound is often identified using gas chromatography-mass spectrometry (GC-MS) combined with derivatization techniques. For example, hydroxyl groups can be confirmed by converting the compound to trimethylsilyl (TMS) ether derivatives, followed by spectral matching with libraries like NIST 98 MS. Indirect methods, such as comparing retention indices and mass spectra with structurally similar compounds, are also employed when authentic standards are unavailable .

Q. What methodological approaches are used to quantify this compound in environmental or biological samples?

Quantification typically involves GC-MS with internal standards (e.g., deuterated analogs or structurally related sesquiterpenes). For field samples, dynamic headspace sampling or solid-phase microextraction (SPME) is coupled with GC-MS to capture volatile emissions. Fractional distillation and grinding of plant material can alter yields, necessitating optimization of extraction time and physical pre-treatment to minimize thermal degradation .

Q. How do extraction and distillation protocols influence the recovery of this compound?

Hydrodistillation and microwave-assisted extraction are common methods, with hydrodistillation yielding higher this compound concentrations in some species. Grinding plant material before distillation increases surface area, accelerating release but risking thermal degradation over prolonged extraction periods. Time-course studies (e.g., 0–5 min vs. 80–120 min) reveal concentration fluctuations, requiring careful optimization of extraction duration .

Advanced Research Questions

Q. How can terpene synthases be engineered to enhance selectivity for this compound production?

Directed evolution and site-directed mutagenesis are key strategies. For instance, mutations in the Cop2 enzyme (e.g., L59H, S310Y, T65A) synergistically increased this compound selectivity from 28.8% to 77% in E. coli. Similarly, residue W68 in OILTS was shown to regulate cyclization specificity; mutations like W68V or W68H abolished this compound production, highlighting the role of active-site residues in product selectivity .

Q. What computational methods are used to predict this compound’s interactions with biological targets?

Molecular docking and molecular dynamics simulations analyze hydrogen bonding and steric interactions. For example, this compound forms hydrogen bonds with Tyr409 and Thr487 in PBP3, with interaction energies comparable to ciprofloxacin. Density functional theory (DFT) calculations further elucidate conformational stability during biosynthesis or degradation .

Q. How can contradictions in bioactivity data (e.g., antifungal vs. non-toxic effects) be resolved?

Synergistic or antagonistic interactions with co-occurring compounds must be assessed. This compound’s antifungal activity against Colletotrichum acutatum is potentiated by bicyclogermacrene but mitigated by farnesyl acetate. Dose-response assays and fractional inhibitory concentration (FIC) indices are used to distinguish direct activity from matrix effects .

Q. What experimental strategies elucidate this compound’s biosynthetic pathways in non-model organisms?

Heterologous expression of sesquiterpene synthase genes in E. coli or yeast, combined with isotopic labeling (e.g., 13C^{13}\text{C}-FPP), tracks precursor incorporation. For example, δ-cadinol synthase (BvCS) from Boreostereum vibrans produces this compound as a minor product, suggesting bifurcated pathways from farnesyl diphosphate (FPP). Enzymatic assays with purified intermediates (e.g., nerolidyl diphosphate) confirm reaction steps .

Q. How do genetic and environmental factors influence this compound variation across plant populations?

Multivariate analysis (e.g., PCA or stepwise regression) identifies correlations between terpene profiles and environmental stressors. In Abies religiosa, provenance significantly affects this compound levels, with disturbed habitats (e.g., stem-girdled forests) showing elevated concentrations. Transcriptomic studies of terpene synthase isoforms under controlled stressors (e.g., UV exposure) further dissect regulatory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Germacrene D-4-ol
Reactant of Route 2
Germacrene D-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.